

# Commercial Availability and Application of N-Boc-PEG16-alcohol: A Technical Guide

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Compound of Interest		
Compound Name:	N-Boc-PEG16-alcohol	
Cat. No.:	B8106539	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the commercial landscape of **N-Boc-PEG16-alcohol**, a crucial bifunctional linker in the rapidly evolving field of targeted protein degradation. This document provides a comprehensive overview of commercially available sources, key technical specifications, and detailed experimental protocols for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

## Introduction to N-Boc-PEG16-alcohol

**N-Boc-PEG16-alcohol** is a heterobifunctional linker molecule widely employed in the development of PROTACs.[1][2][3] Its structure features a terminal alcohol (hydroxyl group) and a Boc-protected amine, connected by a 16-unit polyethylene glycol (PEG) chain. The PEG spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting PROTAC molecule. The Boc (tert-butyloxycarbonyl) protecting group provides a stable yet readily cleavable handle for sequential, controlled synthesis of the final trivalent PROTAC molecule, which typically comprises a target protein binder, an E3 ligase ligand, and the interconnecting linker.

# **Commercial Availability**

A multitude of chemical suppliers offer **N-Boc-PEG16-alcohol**, catering to the needs of researchers in both academic and industrial settings. The product is typically available in various quantities, from milligrams to grams, ensuring scalability for different research and







development phases. The table below summarizes the offerings from several prominent suppliers.



Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Purity
TargetMol	N-Boc- PEG16- alcohol	Not specified	C37H75NO18	821.99	Not specified
BOC Sciences	N-Boc- PEG16- alcohol	Not specified	C37H75NO18	821.99	Not specified
MedchemExp ress	N-Boc- PEG16- alcohol	Not specified	Not specified	Not specified	Not specified
Tebubio	N-Boc- PEG16- alcohol	Not specified	Not specified	Not specified	Not specified
RuiaoBio	N-Boc- PEG16- alcohol	Not specified	Not specified	Not specified	Not specified
Adachibio	N-Boc- PEG16- alcohol	Not specified	Not specified	Not specified	Not specified
Precise PEG	t-Boc-Amido- PEG16- Alcohol	2592432-32- 9	C37H75NO18	822.0	>96%
BroadPharm	N-Boc-PEG linker series available	Varies	Varies	Varies	Typically >95%
ChemScene	N-Boc-PEG linker series available	Varies	Varies	Varies	Typically >98%



Note: While some suppliers do not explicitly state all data points on their primary product pages, this information is typically available upon request or in the Certificate of Analysis.

# Experimental Protocols: Application in PROTAC Synthesis

The synthesis of a PROTAC using **N-Boc-PEG16-alcohol** generally follows a sequential three-step process. The following protocols are generalized and may require optimization based on the specific properties of the target protein binder and E3 ligase ligand.

# Step 1: Coupling of the First Moiety (Target Protein Binder or E3 Ligase Ligand)

This step involves the formation of an amide bond between a carboxylic acid-functionalized binding moiety and the amine group of the PEG linker, which is exposed after deprotection of the Boc group. Alternatively, the hydroxyl group of **N-Boc-PEG16-alcohol** can be functionalized for coupling. The following protocol details the coupling to the amine.

### Materials:

- N-Boc-PEG16-alcohol
- Target Protein Binder or E3 Ligase Ligand with a carboxylic acid functionality
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (N,N-Dimethylformamide)
- Ethyl acetate
- 5% Lithium Chloride (LiCl) solution
- Saturated Sodium Bicarbonate (NaHCO<sub>3</sub>) solution



- Brine
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography

#### Procedure:

- In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized component (1.0 equivalent) in anhydrous DMF.
- To this solution, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).
- Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- In a separate flask, dissolve N-Boc-PEG16-alcohol (1.0 equivalent) in a minimal amount of anhydrous DMF.
- Add the N-Boc-PEG16-alcohol solution to the activated carboxylic acid mixture.
- Stir the reaction at room temperature overnight.
- Monitor the reaction progress using an appropriate analytical technique, such as LC-MS (Liquid Chromatography-Mass Spectrometry).
- Upon completion, dilute the reaction mixture with ethyl acetate.
- Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the Bocprotected intermediate.

## **Step 2: Boc Deprotection**



This step exposes the terminal amine on the PEG linker for subsequent coupling to the second binding moiety.

### Materials:

- Boc-protected intermediate from Step 1
- DCM (Dichloromethane)
- TFA (Trifluoroacetic acid)

#### Procedure:

- Dissolve the Boc-protected intermediate (1.0 equivalent) in DCM.
- Cool the solution to 0 °C in an ice bath.
- Slowly add TFA (typically 20-50% v/v in DCM) to the solution.
- Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
- Monitor the deprotection by LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
- The resulting amine-functionalized intermediate is often used in the next step without further purification.

## **Step 3: Coupling of the Second Moiety**

This final step involves the formation of a second amide bond to complete the synthesis of the PROTAC molecule.

#### Materials:

- · Amine-functionalized intermediate from Step 2
- Second binding moiety with a carboxylic acid functionality



- HATU
- DIPEA
- Anhydrous DMF
- Ethyl acetate
- Saturated NaHCO₃ solution
- Water
- Brine
- Anhydrous Na<sub>2</sub>SO<sub>4</sub>
- · Preparative HPLC system for purification

### Procedure:

- Follow the procedure outlined in Step 1, using the amine-functionalized intermediate and the second carboxylic acid-functionalized binding moiety as the coupling partners.
- Upon completion of the reaction, perform an aqueous workup as described in Step 1.
- Purify the final PROTAC product using preparative HPLC (High-Performance Liquid Chromatography) to obtain a highly pure compound.

## **Visualizations**

# **Logical Relationship of PROTAC Components**





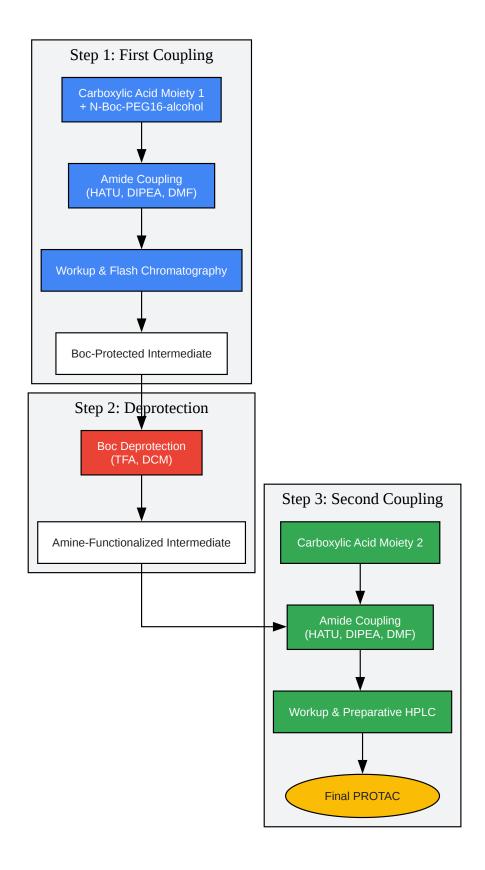


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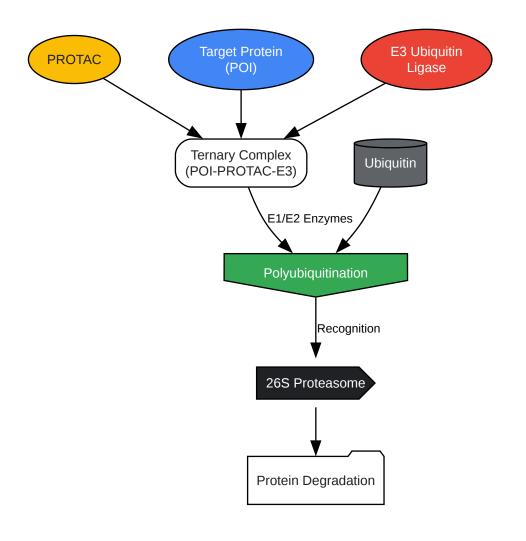
Caption: Relationship of PROTAC components.

# **Experimental Workflow for PROTAC Synthesis**









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